molecular formula C7H4ClN3 B15333073 8-Chloropyrido[4,3-d]pyrimidine

8-Chloropyrido[4,3-d]pyrimidine

Cat. No.: B15333073
M. Wt: 165.58 g/mol
InChI Key: BSVWUXVWIHQLTL-UHFFFAOYSA-N
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Description

8-Chloropyrido[4,3-d]pyrimidine is a versatile chemical intermediate belonging to the pyridopyrimidine family of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their broad-spectrum of biological activities . Pyridopyrimidines are recognized as privileged structures in the development of novel therapeutic agents, particularly in oncology, where they often function as kinase inhibitors . The specific chlorine substituent at the 8-position makes this compound a valuable synthetic building block. The chlorine atom can undergo further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This enables the exploration of new chemical entities targeting various disease pathways. As a fused bicyclic system, its π-deficient nature allows for interactions with biological targets, and its nitrogen atoms are capable of hydrogen-bonding, which can be crucial for binding affinity . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H4ClN3

Molecular Weight

165.58 g/mol

IUPAC Name

8-chloropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H4ClN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H

InChI Key

BSVWUXVWIHQLTL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=C(C=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloropyrido[4,3-d]pyrimidine can be achieved through various methods. One common approach involves the selective Suzuki-Miyaura cross-coupling reaction. This method utilizes 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine as starting materials. The reaction is catalyzed by palladium and requires specific conditions such as the choice of solvent, base, and temperature to achieve high yield and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The Suzuki-Miyaura cross-coupling reaction is favored due to its mild reaction conditions and environmentally benign approach .

Chemical Reactions Analysis

Types of Reactions

8-Chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with different functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various aryl-substituted pyridopyrimidines, which have potential biological activities .

Mechanism of Action

The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell growth and survival pathways . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrido[4,3-d]pyrimidines are highly dependent on substituent position and identity. Key analogs include:

Compound Name Substituents Molecular Weight Clog P Key Features Evidence ID
8-Chloropyrido[4,3-d]pyrimidine Cl at position 8 ~195–291 ~1.5–2.0 Enhanced electrophilicity; potential kinase inhibition
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Cl (4), OMe (8) 195.61 ~1.2 Methoxy improves solubility but reduces lipophilicity
4-Chloro-8-iodopyrido[4,3-d]pyrimidine Cl (4), I (8) 291.48 ~2.5 Iodo substituent increases molecular weight and polarizability
6-Benzyl-4-chloro-8,8-dimethyl-... Cl (4), benzyl (6), dimethyl (8) 287.79 ~3.0 Bulky benzyl group enhances steric hindrance, potentially reducing activity
5-Chloro-8-iodo-2-(methylthio)... Cl (5), I (8), SCH3 (2) N/A ~2.8 Methylthio group contributes to electron-rich π-system

Key Observations :

  • Chlorine Position : Chlorine at position 8 (as in this compound) may favor interactions with hydrophobic pockets in enzymes, whereas position 4 substituents (e.g., 4-Chloro-8-methoxy) alter electronic distribution .
  • Bulkiness : Bulky groups like benzyl () or piperazine () can hinder target engagement despite improved lipophilicity.

Physicochemical Properties

Lipophilicity (Clog P) and solubility are critical for drug-likeness:

  • This compound : Estimated Clog P ~1.5–2.0, balancing membrane permeability and aqueous solubility .
  • 4-Chloro-8-methoxy analog : Lower Clog P (~1.2) due to methoxy’s polarity, improving solubility but limiting passive diffusion .
  • Pyrazolo[4,3-d]pyrimidines : Clog P < -0.1 in some analogs (e.g., acyclonucleosides) resulted in poor bioavailability, highlighting the advantage of chloro’s moderate lipophilicity .
Kinase Inhibition :
Antiviral Potential :
  • Thymidine Kinase (TK) Binding : Molecular docking of pyrido[4,3-d]pyrimidine acyclonucleosides (e.g., compound 8) revealed TK affinity (ChemPLP score: 77.94) comparable to aciclovir (score: 77.79), suggesting chlorine’s role in mimicking natural nucleosides .
Cytotoxicity :

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 8-chloropyrido[4,3-d]pyrimidine derivatives?

    • Methodological Answer : The core scaffold is synthesized via Staudinger/aza-Wittig reactions starting from β-nitroalkyl ureas. Key steps include:

    • Ureidoalkylation : Reacting β-nitroalkyl thioureas (e.g., 5a-f ) with enolates of CH-acids (e.g., acetylacetone, benzoylacetone) under NaH catalysis to form intermediates like 7a-g .
    • Cyclization : Dehydration of intermediates (e.g., 8a , 9a-p ) using TsOH in refluxing ethanol or methanol to yield tetrahydropyrido[4,3-d]pyrimidines .
    • Aromaticity Introduction : Post-synthetic modifications (e.g., chlorination) to introduce the 8-chloro substituent .

    Q. How is the purity of synthesized this compound derivatives validated?

    • Methodological Answer :

    • ¹H/¹³C NMR : Used to confirm stereochemistry and detect impurities (e.g., stereoisomer ratios in 7b, e, g and 10b-d,f,g ) .
    • Chromatography : Silica gel column chromatography or recrystallization (e.g., from DMF/ethanol) achieves >95% purity for intermediates like 8a and 9a .

    Q. What are the standard protocols for evaluating antimicrobial activity of these compounds?

    • Methodological Answer :

    • Agar Dilution Assay : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains at concentrations of 1–5 mg/mL. Reference drugs (e.g., chloramphenicol) are used as controls .
    • MIC Determination : Compounds like 8a and 12 show moderate activity (MIC 2.5–5 mg/mL) against S. aureus but no efficacy against C. albicans or A. flavus .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

    • Methodological Answer :

    • Solvent Selection : Refluxing methanol (vs. THF) increases cyclization efficiency (e.g., 9a yield: 63% in methanol vs. 45% in THF) by suppressing intermediate byproducts .
    • Catalyst Loading : TsOH (0.19 equiv) in ethanol enhances dehydration rates (e.g., 9a yield: 77% vs. 63% with lower acid) .
    • Reaction Time : Extended durations (5.5–8 hours) ensure complete Staudinger/aza-Wittig cyclization of intermediates like 11a-h .

    Q. How do stereochemical challenges in synthesis impact downstream applications?

    • Methodological Answer :

    • Isomer Control : Stereoisomer mixtures (e.g., 7b, e, g ) arise from non-selective ureidoalkylation. Isolation via fractional crystallization or chiral HPLC is critical for activity studies .
    • Mechanistic Insight : The exclusive formation of 10h as a single isomer suggests steric hindrance prevents alternative aza-Wittig pathways .

    Q. What strategies enhance anticancer activity of this compound derivatives?

    • Methodological Answer :

    • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 4 to improve kinase inhibition (e.g., CDK9/Haspin targets) .
    • SAR Studies : Pyrido[4,3-d]pyrimidines with fused thieno or benzofuro moieties show enhanced cytotoxicity (e.g., IC₅₀ < 10 µM in MCF-7 cells) .

    Q. How can contradictions in antimicrobial data across studies be resolved?

    • Methodological Answer :

    • Strain-Specificity : Activity against S. aureus but not P. aeruginosa (e.g., 8a ) may reflect differences in bacterial efflux pumps .
    • Concentration Gradients : Test sub-MIC levels (0.1–1 mg/mL) to identify bacteriostatic vs. bactericidal effects .

    Q. What reaction mechanisms govern pyrido[4,3-d]pyrimidine scaffold formation?

    • Methodological Answer :

    • Staudinger Reaction : Converts β-nitroalkyl ureas to iminophosphoranes (e.g., 11a-h ), enabling aza-Wittig cyclization .
    • Dehydration : Acid-catalyzed elimination (e.g., TsOH) generates the pyrimidine ring’s aromatic system .

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